molecular formula C15H12Cl2N2O2 B5559843 N'-benzylidene-2-(2,4-dichlorophenoxy)acetohydrazide CAS No. 2496-37-9

N'-benzylidene-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No. B5559843
CAS RN: 2496-37-9
M. Wt: 323.2 g/mol
InChI Key: FYZNTFXOYWJWHN-GIJQJNRQSA-N
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Description

N-benzylidene-2-(2,4-dichlorophenoxy)acetohydrazide, also known as BDAH, is a chemical compound that has been widely used in scientific research due to its potential as an anti-tumor agent.

Scientific Research Applications

Antioxidant and Antitumor Activities

N'-benzylidene-2-(2,4-dichlorophenoxy)acetohydrazide and related compounds have been explored for their potential in antioxidant and antitumor applications. For instance, derivatives synthesized from reactions involving benzaldehyde and various condensing agents have shown promise in this area. These compounds were tested for their biological activities, demonstrating significant antioxidant and antitumor effects, thus highlighting their potential in medical research and drug development (El-Moneim et al., 2011).

Antimicrobial and Antitumor Agents

Further studies have focused on the synthesis of fused 1,2,4-triazines as potential antimicrobial and antitumor agents. Through the condensation of oxazolinone with thiosemicarbazide and subsequent reactions, a variety of 1,2,4-triazine derivatives were synthesized. These compounds underwent primary in vitro screening for their antimicrobial and antitumor activity, showing that such derivatives hold considerable promise in the treatment of infections and cancer (Abd El-Moneim et al., 2015).

Bioactivity of Benzylidene Derivatives

Research on N'-substituted benzylidene derivatives, including 3,4,5-trimethoxybenzohydrazide and oxadiazole derivatives, has revealed their potent antiproliferative activities against various cancer cells. These studies suggest that these compounds can significantly inhibit the proliferation of cancer cells, indicating their potential as anticancer agents. The effectiveness of these derivatives against specific cell lines, such as PC3 cells, underscores their potential in cancer therapy (Jin et al., 2006).

Novel Biologically Active Derivatives

Another study presented the synthesis of novel biologically active derivatives of N'-benzylidene-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. These compounds were synthesized starting from N-alkylation of sodium saccharin with methyl chloroacetate. The derivatives exhibited promising antibacterial and DPPH radical scavenging activities, pointing to their potential in antimicrobial and antioxidant applications (Zia-ur-Rehman et al., 2009).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product . Buyers are responsible for confirming product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-12-6-7-14(13(17)8-12)21-10-15(20)19-18-9-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZNTFXOYWJWHN-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2496-37-9
Record name N'-BENZYLIDENE-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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